molecular formula C11H8N4O2 B1483110 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097982-91-5

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483110
CAS RN: 2097982-91-5
M. Wt: 228.21 g/mol
InChI Key: IFLGFLLEHJDXRR-UHFFFAOYSA-N
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Description

The compound “1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a cyanomethyl group (-CH2CN), and a pyridin-3-yl group, which is a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and pyridine rings are aromatic and planar, while the carboxylic acid and cyanomethyl groups introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The cyanomethyl group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Boronic acids and their derivatives, like the one , are explored for their suitability as boron carriers in BNCT . This therapy is a binary cancer treatment that relies on the capture and fission reactions that occur when non-radioactive boron is exposed to low-energy thermal neutrons to yield high-energy alpha particles and recoiling lithium nuclei, which then destroy cancer cells.

Material Science

The structural character of imidazopyridine, a related heterocycle, suggests that derivatives like our compound could have applications in material science . These materials might be used in the development of new polymers, coatings, or electronic materials that require specific molecular architectures for functionality.

Pharmacokinetics

Lastly, the compound’s stability in water and its susceptibility to hydrolysis at physiological pH can be studied to understand its pharmacokinetics . This information is vital for drug development, as it influences the dosage, delivery method, and potential side effects of pharmaceuticals.

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and potential biological activity. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry or materials science. Its synthesis and properties could also be further studied to gain a better understanding of its behavior .

properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLGFLLEHJDXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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